molecular formula C20H13NO3S B4298067 3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine

3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine

Cat. No.: B4298067
M. Wt: 347.4 g/mol
InChI Key: LZKVZCSMIAEIAC-UHFFFAOYSA-N
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Description

3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine is a compound belonging to the dibenzo[b,f]oxepine family. These compounds are characterized by a seven-membered oxygen-containing heterocyclic ring fused with two benzene rings. The presence of a nitro group and a phenylthio group in the structure of this compound makes it a unique and interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine can be achieved through several methods. One common approach involves the intramolecular C-O ether bond formation of 2-styrylphenols. Another method includes cyclodehydration or intramolecular Friedel-Crafts alkylation reactions of intermediates with preformed biaryl ether intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as iron(III) chloride (FeCl3) has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as thiophenolate anions for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-1-(phenylthio)dibenzo[b,f]oxepine, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. For example, as a microtubule inhibitor, it binds to tubulin and disrupts the dynamics of microtubules, leading to inhibition of cell division and other cellular processes . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine can be compared with other similar compounds, such as:

The presence of both the nitro and phenylthio groups in this compound makes it unique and provides it with distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-4-phenylsulfanylbenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3S/c22-21(23)15-12-19-17(11-10-14-6-4-5-9-18(14)24-19)20(13-15)25-16-7-2-1-3-8-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKVZCSMIAEIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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